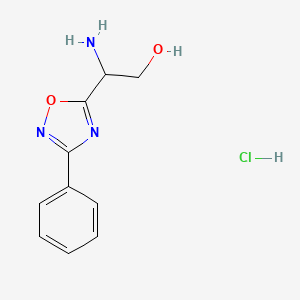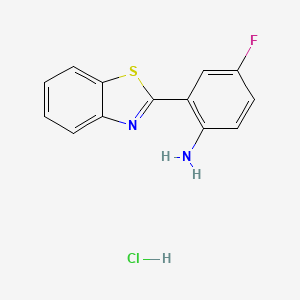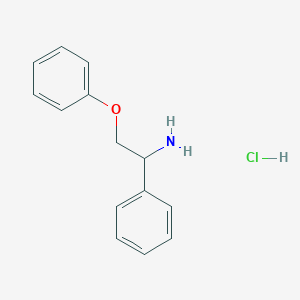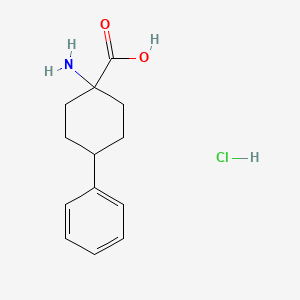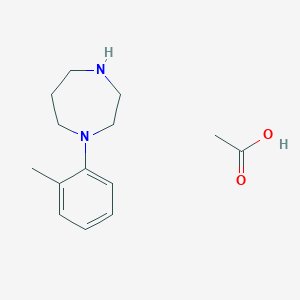
1-(2-Methylphenyl)-1,4-diazepane acetate
Vue d'ensemble
Description
“1-(2-Methylphenyl)-1,4-diazepane acetate” is a complex organic compound. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a 2-methylphenyl group, which is a phenyl group with a methyl substituent at the second position .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the arrangement of atoms within the molecule. This typically involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Phenols, for example, can undergo oxidation to yield quinones .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
“1-(2-Methylphenyl)-1,4-diazepane acetate” serves as a precursor in the synthesis of complex bioactive molecules. Its structure is amenable to further chemical modifications, allowing for the creation of compounds with potential anti-tumor and anti-inflammatory properties .
Development of Antiviral Agents
The compound’s diazepane ring can be utilized to develop new antiviral agents. By attaching various substituents to the diazepane ring, researchers can create derivatives that may inhibit virus replication .
Agricultural Chemical Research
In agriculture, this compound could be explored for the development of novel pesticides or herbicides. Its structural features might interact with specific biological pathways in pests or weeds, offering a new approach to crop protection .
Analytical Chemistry Applications
“1-(2-Methylphenyl)-1,4-diazepane acetate” may be used as a standard or reagent in analytical methods such as High-Performance Liquid Chromatography (HPLC) to calibrate equipment or to study reaction mechanisms .
Material Science Innovations
The compound’s potential to improve material properties such as thermal stability makes it a candidate for research in materials science. It could be incorporated into polymers to enhance their performance .
Pharmacological Research
Pharmacologically, it could be a lead compound for the development of new medications. Its diazepane core can be functionalized to target various receptors or enzymes within the body .
Biotechnological Applications
In biotechnology, “1-(2-Methylphenyl)-1,4-diazepane acetate” might be used to modify biological molecules or pathways. It could play a role in the design of biosensors or as a building block for biocompatible materials .
Environmental Science
This compound could be investigated for its environmental impact, such as its biodegradability or potential as an eco-friendly alternative to more harmful chemicals currently in use .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
acetic acid;1-(2-methylphenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H4O2/c1-11-5-2-3-6-12(11)14-9-4-7-13-8-10-14;1-2(3)4/h2-3,5-6,13H,4,7-10H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDGTSXUYOUZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCNCC2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-1,4-diazepane acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1522942.png)
![1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride](/img/structure/B1522943.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522945.png)
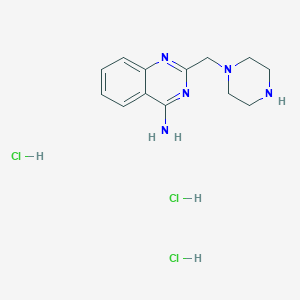
![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)
![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)
